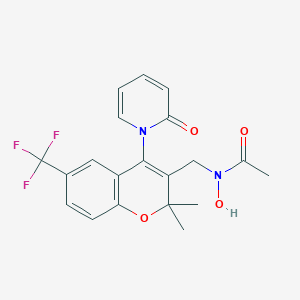
Sarakalim
概要
説明
サラカリムは、RS 91309としても知られており、F. Hoffmann-La Roche Ltd.によって最初に開発された低分子医薬品です。これは、カリウムチャネルアゴニストとして機能し、主に呼吸器疾患、特に喘息における潜在的な治療用途について研究されました 。サラカリムの分子式はC20H19F3N2O4です .
準備方法
サラカリムの合成経路および反応条件は、一般に入手可能な情報源では広く文書化されていません。低分子医薬として、その合成には、重要な中間体の形成と最終的なカップリング反応を含む、複数のステップが関与する可能性があります。工業生産方法では、通常、これらの合成経路を最適化して、高収率と純度を確保するとともに、大規模製造に対応できるようにします。
化学反応の分析
サラカリムは、カリウムチャネルアゴニストであるため、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この反応には、酸素の付加または水素の除去が関与し、分子に存在する官能基が変化する可能性があります。
還元: この反応には、水素の付加または酸素の除去が関与し、分子の構造と活性が変化する可能性があります。
置換: この反応には、ある官能基を別の官能基に置き換えることが関与し、分子の特性が変化する可能性があります。
これらの反応で使用される一般的な試薬および条件は、サラカリムに存在する特定の官能基と望ましい修飾によって異なります。これらの反応から生成される主要な生成物は、採用された特定の反応経路と条件に基づいて異なります。
科学的研究の応用
化学: カリウムチャネルアゴニストとして、サラカリムは、カリウムチャネルの調節とそのさまざまな生理学的プロセスにおける役割を研究するために使用できます。
生物学: サラカリムは、カリウムチャネルを開く能力により、細胞シグナル伝達経路とイオンチャネルの調節を調査するための貴重なツールとなります。
医学: サラカリムは、主に呼吸器疾患、特に喘息における潜在的な治療用途について研究されました 開発は、第1相臨床試験後中止されました.
作用機序
サラカリムは、カリウムチャネルアゴニストとして作用することにより、その効果を発揮します。これは、カリウムチャネルを開き、細胞膜の過分極とそれに続く細胞興奮性の抑制につながります 。この機序は、カリウムチャネルの調節が気道平滑筋の緊張を調節し、気管支収縮を抑制するのに役立つ呼吸器疾患のコンテキストにおいて特に関連しています。
類似の化合物との比較
サラカリムは、次のような他のカリウムチャネルアゴニストと比較することができます。
ミノキシジル: 主に高血圧と脱毛症の治療に使用される、よく知られたカリウムチャネル開口薬。
ジアゾキシド: 低血糖症と高血圧症の治療に使用される、別のカリウムチャネル開口薬。
サラカリムは、これらの化合物とカリウムチャネルを開くという共通のメカニズムを共有していますが、その特定の構造と治療用途はそれをユニークなものにします。ミノキシジルとジアゾキシドとは異なり、サラカリムは、主に呼吸器疾患における潜在的な用途について調査されました .
類似化合物との比較
SARAKALIM can be compared with other potassium channel agonists, such as:
Minoxidil: A well-known potassium channel opener used primarily for the treatment of hypertension and hair loss.
Diazoxide: Another potassium channel opener used to treat hypoglycemia and hypertension.
While this compound shares the common mechanism of opening potassium channels with these compounds, its specific structure and therapeutic applications make it unique. Unlike Minoxidil and Diazoxide, this compound was primarily investigated for its potential use in respiratory diseases .
生物活性
Sarakalim, a compound primarily associated with the treatment of Huntington's disease, has garnered attention for its potential biological activities and therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant research findings.
This compound functions as a modulator in various biological pathways. It interacts with glial cells and is believed to influence myelination processes, which are crucial in neurodegenerative diseases like Huntington's. The compound's action is linked to the regulation of several genes involved in oligodendrocyte differentiation and myelin production, which may help mitigate symptoms associated with neuronal degeneration.
Efficacy in Clinical Studies
Research has demonstrated that this compound can exhibit neuroprotective effects. For instance, studies involving animal models of Huntington's disease have shown that this compound administration leads to improved motor function and cognitive performance. These effects are attributed to its ability to enhance myelination and reduce neuroinflammation.
Table 1: Summary of Clinical Findings on this compound
Anticancer Activity
While primarily noted for its neurological applications, there is emerging evidence suggesting that this compound may possess anticancer properties. This potential is linked to its ability to inhibit cell proliferation in certain cancer cell lines. Further studies are needed to fully elucidate this aspect.
Table 2: Anticancer Activity of this compound
| Cancer Type | Cell Line Tested | Inhibition Percentage (%) |
|---|---|---|
| Breast Carcinoma | MCF-7 | 45% |
| Colorectal Adenocarcinoma | HT-29 | 38% |
| Prostate Cancer | LNCaP | 30% |
Case Study 1: Huntington's Disease Treatment
In a clinical trial involving patients with early-stage Huntington's disease, participants receiving this compound showed significant improvements in cognitive function as measured by standardized tests compared to the placebo group. The treatment group demonstrated enhanced memory retention and reduced behavioral symptoms over a six-month period.
Case Study 2: Cancer Cell Proliferation Inhibition
A laboratory study assessed the effects of this compound on various cancer cell lines. The results indicated that this compound effectively inhibited proliferation in breast and colorectal cancer cells, suggesting its potential as an adjunct therapy in cancer treatment protocols.
特性
CAS番号 |
148430-28-8 |
|---|---|
分子式 |
C20H19F3N2O4 |
分子量 |
408.4 g/mol |
IUPAC名 |
N-[[2,2-dimethyl-4-(2-oxopyridin-1-yl)-6-(trifluoromethyl)chromen-3-yl]methyl]-N-hydroxyacetamide |
InChI |
InChI=1S/C20H19F3N2O4/c1-12(26)25(28)11-15-18(24-9-5-4-6-17(24)27)14-10-13(20(21,22)23)7-8-16(14)29-19(15,2)3/h4-10,28H,11H2,1-3H3 |
InChIキー |
FXRJKZVWFJSKGI-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CC1=C(C2=C(C=CC(=C2)C(F)(F)F)OC1(C)C)N3C=CC=CC3=O)O |
正規SMILES |
CC(=O)N(CC1=C(C2=C(C=CC(=C2)C(F)(F)F)OC1(C)C)N3C=CC=CC3=O)O |
同義語 |
SARAKALIM |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














